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Compound of Interest

Compound Name: 5-Thiocyanatothiazol-2-amine

Cat. No.: B1335063 Get Quote

CAS Number: 23056-10-2

This technical guide provides a comprehensive overview of 5-Thiocyanatothiazol-2-amine, a

heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

development. This document details its chemical properties, a representative synthesis

protocol, and its emerging role as a modulator of critical protein-protein interactions in cancer

signaling pathways.

Chemical and Physical Properties
5-Thiocyanatothiazol-2-amine is a solid organic compound with a molecular formula of

C4H3N3S2. Below is a summary of its key identifiers and properties.

Property Value

CAS Number 23056-10-2

Molecular Formula C4H3N3S2

Molecular Weight 157.22 g/mol

IUPAC Name 2-amino-1,3-thiazol-5-yl thiocyanate

Physical Form Solid

Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C
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Synthesis
While a specific, detailed protocol for the synthesis of 5-Thiocyanatothiazol-2-amine is not

widely published, a representative method can be derived from standard organic chemistry

procedures for the synthesis of 2-aminothiazoles and the introduction of a thiocyanate group. A

plausible and common approach is the thiocyanation of a 2-aminothiazole precursor, such as

2-amino-5-bromothiazole, via nucleophilic substitution.

Representative Experimental Protocol: Synthesis of 5-
Thiocyanatothiazol-2-amine
Objective: To synthesize 5-Thiocyanatothiazol-2-amine from 2-amino-5-bromothiazole.

Materials:

2-amino-5-bromothiazole

Potassium thiocyanate (KSCN)

Dimethylformamide (DMF)

Stirring apparatus

Heating mantle

Standard laboratory glassware

Filtration apparatus

Recrystallization solvents (e.g., ethanol/water)

Procedure:

In a round-bottom flask, dissolve 2-amino-5-bromothiazole in a suitable solvent such as

dimethylformamide (DMF).

Add an excess of potassium thiocyanate (KSCN) to the solution.
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Heat the reaction mixture with stirring. The reaction progress should be monitored by thin-

layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into ice water to precipitate the crude product.

Collect the solid product by vacuum filtration and wash with cold water.

Purify the crude product by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) to yield pure 5-Thiocyanatothiazol-2-amine.

Confirm the structure and purity of the final product using analytical techniques such as

NMR, IR spectroscopy, and mass spectrometry.
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Representative Synthesis Workflow
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A representative workflow for the synthesis of 5-Thiocyanatothiazol-2-amine.
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Biological Activity and Mechanism of Action
Recent research has identified 5-thiocyanatothiazol-2-amines as a novel class of small

molecules that can disrupt the protein-protein interaction between WDR5 and MYC. The MYC

oncoprotein is a critical driver in approximately 50% of human cancers, making it a highly

sought-after therapeutic target. Direct inhibition of MYC has proven challenging, leading to

strategies that focus on disrupting its interaction with essential cofactors like WDR5.

WDR5-MYC Signaling Pathway Disruption
The interaction between the scaffold protein WDR5 and the N-terminal of the MYC oncoprotein

is crucial for the recruitment of MYC to chromatin and the subsequent activation of its target

genes, which promote cell proliferation and tumor growth. 5-Thiocyanatothiazol-2-amines

have been shown to bind to WDR5, thereby inhibiting its interaction with MYC. This disruption

leads to a downstream decrease in MYC-driven gene expression and a reduction in the viability

of MYC-dependent cancer cells.
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WDR5-MYC Signaling and Inhibition
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Inhibition of the WDR5-MYC interaction by 5-Thiocyanatothiazol-2-amine.

Quantitative Data on Biological Activity
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Studies have identified lead compounds within the 5-thiocyanatothiazol-2-amine class with

potent inhibitory activity against the WDR5-MYC interaction and significant cellular effects in

MYC-driven cancer cell lines.

Compound
WDR5-MYC Interaction
Inhibition (Ki)

Anti-proliferative Activity
(IC50) in MYC-driven
Cancer Cell Lines

4m 2.4 µM 0.71-7.40 µM

4o 1.0 µM 0.71-7.40 µM

Key Experimental Protocols
The biological activity of 5-thiocyanatothiazol-2-amines has been validated through several

key experimental protocols.

Fluorescence Polarization (FP)-Based Screening
Objective: To identify compounds that disrupt the WDR5-MYC protein-protein interaction.

Methodology:

A fluorescently labeled peptide derived from the MYC protein is incubated with the purified

WDR5 protein.

The binding of the large WDR5 protein to the small fluorescent peptide results in a high

fluorescence polarization signal.

Test compounds, such as 5-thiocyanatothiazol-2-amines, are added to the mixture.

If a compound binds to WDR5 and displaces the fluorescent MYC peptide, the polarization

signal will decrease.

This decrease in fluorescence polarization is indicative of a hit compound that disrupts the

WDR5-MYC interaction.

Differential Scanning Fluorimetry (DSF)
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Objective: To confirm the direct binding of the inhibitor to the target protein (WDR5).

Methodology:

The purified WDR5 protein is mixed with a fluorescent dye that binds to hydrophobic regions

of the protein.

The temperature of the solution is gradually increased, causing the protein to unfold and

expose its hydrophobic core, which leads to an increase in fluorescence.

The melting temperature (Tm) of the protein is determined as the midpoint of this transition.

The experiment is repeated in the presence of a test compound.

If the compound binds to and stabilizes the protein, the Tm will shift to a higher temperature,

confirming a direct interaction.

Co-immunoprecipitation (Co-IP)
Objective: To validate the disruption of the WDR5-MYC interaction within a cellular context.

Methodology:

Cancer cells are cultured and treated with the test compound or a vehicle control.

The cells are lysed to release the proteins.

An antibody specific to WDR5 is added to the cell lysate, which binds to WDR5 and any

proteins associated with it (i.e., MYC).

The antibody-protein complexes are captured using protein A/G beads.

The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting

using an antibody against MYC.

A reduction in the amount of co-precipitated MYC in the compound-treated sample

compared to the control indicates that the compound has disrupted the WDR5-MYC

interaction in the cells.
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Experimental Validation Workflow
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A typical experimental workflow for the validation of WDR5-MYC inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1335063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

